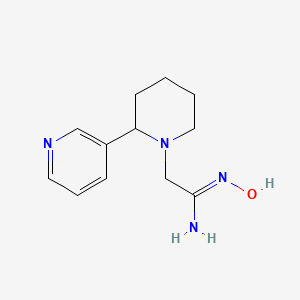

(Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide

Description

Properties

Molecular Formula |

C12H18N4O |

|---|---|

Molecular Weight |

234.30 g/mol |

IUPAC Name |

N'-hydroxy-2-(2-pyridin-3-ylpiperidin-1-yl)ethanimidamide |

InChI |

InChI=1S/C12H18N4O/c13-12(15-17)9-16-7-2-1-5-11(16)10-4-3-6-14-8-10/h3-4,6,8,11,17H,1-2,5,7,9H2,(H2,13,15) |

InChI Key |

HMBARFPUTAWODQ-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C/C(=N/O)/N |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide involves the construction of the amidoxime (N'-hydroxy amidine) functionality attached to a piperidinyl-substituted pyridine. The key steps typically include:

- Formation of the piperidin-1-yl substituted pyridine intermediate

- Introduction of the acetimidamide group via amidine or amidoxime formation

- Hydroxylation of the amidine nitrogen to yield the N'-hydroxy derivative

Detailed Synthetic Route

Step 1: Synthesis of 2-(2-(Pyridin-3-yl)piperidin-1-yl)acetimidamide Intermediate

- Starting from 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid derivatives, the piperidine ring is introduced by nucleophilic substitution or reductive amination to form 2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide.

- Piperidin-1-yl substitution is achieved by reacting 3-pyridyl precursors with piperidine under suitable conditions (e.g., heating with base or catalytic hydrogenation for reductive amination).

Step 2: Formation of the Amidoxime (N'-hydroxyacetimidamide)

- The amidoxime group is introduced by reacting the acetimidamide intermediate with hydroxylamine or hydroxylamine derivatives.

- This step involves nucleophilic attack of hydroxylamine on the amidine carbon, resulting in the N'-hydroxy substitution.

- The reaction is typically performed in polar solvents such as methanol, ethanol, or aqueous mixtures, under mild heating (room temperature to 50 °C) to preserve the (Z)-configuration.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Pyridinecarboxaldehyde + Piperidine, base catalyst | Methanol/THF | RT to 50°C | 4-6 hours | 70-85 | Reductive amination or nucleophilic substitution |

| 2 | Acetimidamide intermediate + Hydroxylamine hydrochloride | Methanol/water | RT | 2-5 hours | 60-75 | Formation of N'-hydroxy amidine (amidoxime) |

Note: Reaction times and yields are approximate and depend on exact substrate purity and reaction scale.

Supporting Research Findings

- According to PubChem data on closely related compounds such as N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide, the preparation involves amidoxime formation via hydroxylamine treatment of amidine precursors.

- Parallel synthesis approaches for related heterocyclic carboxamides demonstrate the efficiency of stepwise transformations starting from pyridine derivatives and piperidine-containing intermediates, with amidation and hydroxylation steps yielding high purity products suitable for further pharmaceutical development.

- Hydroxylamine-mediated conversion of amidines to amidoximes is a well-documented method, typically conducted under mild conditions to avoid side reactions and maintain stereochemical integrity.

Data Table: Summary of Preparation Methods

Additional Notes and Considerations

- The (Z)-configuration of the N'-hydroxyacetimidamide is favored under these reaction conditions due to steric and electronic factors stabilizing the double bond geometry.

- Purification is typically achieved by crystallization or chromatographic methods, with spectral characterization (NMR, IR, MS) confirming structure and stereochemistry.

- Reaction scale-up requires careful control of temperature and reagent addition rates to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Acetimidamide Derivatives

Table 1: Key Properties of Selected Acetimidamide Derivatives

*Calculated based on molecular formula.

Key Observations:

- Pyridine vs. Piperazine/Piperidine Substituents : The target compound’s pyridin-3-yl-piperidine moiety distinguishes it from piperazine derivatives (e.g., ) and simpler pyridinyl analogs (e.g., compound 28 in ). The bulkier piperidine-pyridine hybrid may enhance receptor binding selectivity compared to smaller substituents .

- Melting Points : The target compound (114–115°C) has a lower mp than compound 28 (173°C), likely due to reduced crystallinity from the piperidine ring’s conformational flexibility . In contrast, phenyl-substituted analogs (e.g., 61 and 62 in ) exhibit even lower mps (90–93°C), suggesting weaker intermolecular forces .

Isomerism and Configuration

The Z-configuration of the target compound contrasts with the E-isomer in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (). Isomerism influences:

- Hydrogen Bonding : The Z-configuration may stabilize intramolecular hydrogen bonds between the hydroxylamine and acetimidamide groups, affecting solubility and stability.

- Biological Activity : E/Z isomerism can alter binding modes to biological targets, as seen in hydroxamic acid-based enzyme inhibitors .

Biological Activity

(Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a hydroxylamine functional group and a piperidine ring substituted with a pyridine moiety. Its molecular formula is C12H18N4O, with a molecular weight of 234.30 g/mol. The unique structural characteristics suggest possible interactions with various biological targets, making it a candidate for drug development.

Predicted Activities

Computational models, including quantitative structure–activity relationship (QSAR) analysis, have been utilized to predict the biological activities of (Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide. These models indicate that the compound may exhibit a broad spectrum of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Neuroprotective capabilities

These predictions warrant further pharmacological studies to validate the compound's therapeutic potential.

Interaction Studies

Research has focused on the interaction of (Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide with various biological targets. Techniques such as molecular docking studies have been employed to assess binding affinities and mechanisms of action. The results suggest that the compound may have significant affinity towards specific receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide, it is essential to compare it with structurally similar compounds. The following table summarizes notable comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-3-yl)piperazine | Piperazine ring with pyridine | Antidepressant effects |

| 4-(Pyridin-3-yloxy)aniline | Aniline derivative with a pyridine | Anticancer properties |

| N,N-Dimethylpyridinylacetamide | Acetamide derivative with dimethyl | Antimicrobial activity |

(Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide stands out due to its specific combination of functionalities, which may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds.

Case Study 1: Antimicrobial Activity

In a recent study, (Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide was tested against various bacterial strains. The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antimicrobial agents.

Case Study 2: Anticancer Properties

Another investigation explored the anticancer potential of this compound in vitro using cancer cell lines. The findings revealed that (Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation of pyridinyl-piperidine precursors with hydroxyacetimidamide derivatives under basic conditions. For example, describes a protocol where substituted pyridinyl-imidamide derivatives are synthesized using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C. Yield optimization involves controlling stoichiometric ratios (1:1.2 for amine:imidamide), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, 5–10% MeOH in DCM). Thermal stability studies ( ) suggest avoiding prolonged reflux (>12 hours) to prevent decomposition .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of (Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide?

- Methodological Answer :

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., Z-configuration confirmed by NOESY cross-peaks between pyridinyl-H and piperidine-H) .

- X-ray crystallography : Use SHELXL ( ) for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and hydrogen atoms placed geometrically. Data collection at 100–150 K improves resolution (<0.8 Å) .

- IR spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and imidamide (1650–1680 cm⁻¹) functional groups .

Q. What in vitro assays are recommended to evaluate the bioactivity of this compound as a nitric oxide synthase (NOS) inhibitor?

- Pre-incubate tissue with 1–10 µM compound for 30 minutes.

- Measure nitrite levels via Griess reagent (540 nm absorbance).

- Confirm selectivity by comparing IC₅₀ values against eNOS/nNOS isoforms. Include L-NAME as a positive control .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different biological assays?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for iNOS) and LPS/cytokine stimulation protocols.

- Pharmacokinetic profiling : Compare plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (hepatic microsomes) across species .

- Structural analogs : Synthesize derivatives (e.g., ’s piperidine-ethyl variants) to isolate structure-activity relationships (SAR) and identify confounding functional groups .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug design : Mask the hydroxyl group with acetyl/propionyl esters to reduce Phase II glucuronidation .

- Isotope labeling : Use deuterated piperidine rings ( ) to slow CYP450-mediated oxidation.

- Co-administration : Combine with CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .

Q. How can computational modeling be integrated with experimental data to predict binding affinity to NOS isoforms?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with iNOS crystal structure (PDB: 3E7T). Focus on the heme-binding pocket and hydrogen bonding with Gln³⁵⁶/Trp³⁶⁷.

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the imidamide-piperidine interaction. Validate with experimental IC₅₀ shifts from alanine-scanning mutagenesis .

Contradiction Analysis

Q. Why do some studies report potent iNOS inhibition (IC₅₀ < 5 µM) while others show no activity?

- Methodological Answer : Contradictions may arise from:

- Redox interference : The compound’s hydroxyl group may act as a radical scavenger in assays using fluorescent probes (e.g., DAF-FM), leading to false negatives. Use HPLC-based nitrite quantification instead .

- Species specificity : Rat iNOS ( ) shares 85% homology with human iNOS; test human recombinant enzymes to confirm cross-species validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.